molecular formula C11H7NO2 B1210899 10-hydroxyundeca-2,4,6,8-tetraynamide CAS No. 83475-37-0

10-hydroxyundeca-2,4,6,8-tetraynamide

Cat. No.: B1210899
CAS No.: 83475-37-0
M. Wt: 185.18 g/mol
InChI Key: MGQYNHBGKXGGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxyundeca-2,4,6,8-tetraynamide is a polyacetylene antibiotic produced by the fungus Mycena viridimarginata. This compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as yeast and fungi. It also demonstrates cytotoxic properties, making it a compound of interest in various scientific fields .

Preparation Methods

The synthesis of 10-hydroxyundeca-2,4,6,8-tetraynamide involves the isolation of the compound from cultures of Mycena viridimarginata. The structure of the compound was elucidated using spectroscopic and chemical methods.

Chemical Reactions Analysis

10-Hydroxyundeca-2,4,6,8-tetraynamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

10-Hydroxyundeca-2,4,6,8-tetraynamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying polyacetylene antibiotics and their reactivity.

    Biology: Its antimicrobial properties make it a valuable tool for studying bacterial and fungal infections.

    Medicine: The cytotoxic properties of the compound are of interest in cancer research, particularly in the development of new anticancer agents.

Mechanism of Action

The mechanism of action of 10-hydroxyundeca-2,4,6,8-tetraynamide involves the inhibition of bacterial and fungal growth by interfering with their cellular processes. The compound targets specific enzymes and pathways essential for the survival of these microorganisms, leading to their death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

10-Hydroxyundeca-2,4,6,8-tetraynamide is unique due to its polyacetylene structure and broad-spectrum antimicrobial activity. Similar compounds include other polyacetylene antibiotics such as 3,4,13-trihydroxy-tetradeca-5,7,9,11-tetraynoic acid-gamma-lactone, which also exhibit antimicrobial and cytotoxic properties .

Properties

CAS No.

83475-37-0

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

10-hydroxyundeca-2,4,6,8-tetraynamide

InChI

InChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14)

InChI Key

MGQYNHBGKXGGRA-UHFFFAOYSA-N

SMILES

CC(C#CC#CC#CC#CC(=O)N)O

Canonical SMILES

CC(C#CC#CC#CC#CC(=O)N)O

Synonyms

10-hydroxy-undeca-2,4,6,8-tetraynamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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